molecular formula C12H12ClN B1426799 4-chloro-2-ethyl-3-methylquinoline CAS No. 856089-50-4

4-chloro-2-ethyl-3-methylquinoline

Cat. No.: B1426799
CAS No.: 856089-50-4
M. Wt: 205.68 g/mol
InChI Key: MHCSKCJYHHSWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-ethyl-3-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with ethyl, chloro, and methyl substituents at the 2, 4, and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-ethyl-3-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-ethyl-3-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-ethyl-3-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-ethyl-3-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The molecular targets and pathways involved can vary, but common targets include DNA, enzymes involved in metabolic pathways, and cell membrane receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-ethyl-3-methylquinoline is unique due to the specific combination of substituents on the quinoline core. This unique structure can result in distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

4-chloro-2-ethyl-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-10-8(2)12(13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCSKCJYHHSWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-ethyl-3-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-chloro-2-ethyl-3-methylquinoline
Reactant of Route 3
Reactant of Route 3
4-chloro-2-ethyl-3-methylquinoline
Reactant of Route 4
Reactant of Route 4
4-chloro-2-ethyl-3-methylquinoline
Reactant of Route 5
Reactant of Route 5
4-chloro-2-ethyl-3-methylquinoline
Reactant of Route 6
4-chloro-2-ethyl-3-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.